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Compound of Interest

Compound Name: 1-Bromo-3,5-diphenylbenzene

Cat. No.: B177409

Spectroscopic Scrutiny: Confirming the
Structure of 1-Bromo-3,5-diphenylbenzene

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,5-diphenylbenzene and
Structurally Related Aryl Bromides

For researchers, scientists, and professionals in drug development, the unambiguous
confirmation of a molecule's structure is a cornerstone of reliable and reproducible research.
This guide provides a comprehensive comparison of the spectroscopic techniques used to
elucidate and confirm the structure of 1-Bromo-3,5-diphenylbenzene. By presenting
experimental data alongside that of two structurally related alternative compounds, 3,5-
Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, this guide offers a practical
framework for spectroscopic analysis and data interpretation in the context of substituted
aromatic compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for 1-Bromo-3,5-
diphenylbenzene and the two comparative compounds. This side-by-side comparison
facilitates the identification of unique spectral features that are characteristic of each molecule's
structure.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b177409?utm_src=pdf-interest
https://www.benchchem.com/product/b177409?utm_src=pdf-body
https://www.benchchem.com/product/b177409?utm_src=pdf-body
https://www.benchchem.com/product/b177409?utm_src=pdf-body
https://www.benchchem.com/product/b177409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Spectroscopic
Technique

1-Bromo-3,5-
diphenylbenzene

3,5-
Dibromobiphenyl

1,3,5-Tris(4-
bromophenyl)benz
ene

1H NMR (CDCls, 500
MHz)

o (ppm): 7.75 (t, J=1.6
Hz, 1H), 7.65 (d,
J=1.6 Hz, 2H), 7.60-
7.58 (m, 4H), 7.46 (t,
J=7.4 Hz, 4H), 7.38 (t,
J=7.4 Hz, 2H)

o (ppm): 7.68 (t, J=1.8
Hz, 1H), 7.58 (d,
J=1.8 Hz, 2H), 7.55-
7.52 (m, 2H), 7.45-
7.42 (m, 3H)

o (ppm): 7.70 (s, 3H),
7.62 (d, J = 8.5 Hz,
6H), 7.56 (d, J = 8.5
Hz, 6H)[1]

13C NMR (CDCls, 125
MHz)

0 (ppm): 143.2, 140.9,
129.8, 129.0, 128.2,
127.5, 126.0, 122.9

o (ppm): 143.8, 139.1,
131.9, 129.2, 128.8,
127.4,126.8,123.4

o (ppm): 141.7, 139.9,
132.3, 129.0, 125.2,
122.4[1]

Mass Spectrometry

(EN)

m/z: 308/310 (M*, Br
isotopes), 229, 152

m/z: 310/312/314 (M+,
Br2 isotopes),
231/233, 152

m/z: 540/542/544/546
(M*, Brs isotopes),
461/463/465, 382/384,
305, 152

FT-IR (KBr)

v (cm~1): 3058 (Ar-H),
1595, 1565, 1475,
1445 (C=C stretch),
880, 758, 695 (Ar-H
bend)

v (cm~1): 3060 (Ar-H),
1585, 1550, 1460,
1420 (C=C stretch),
870, 770, 680 (Ar-H
bend)

v (cm~1): 3043, 1595,
1489, 1379, 1075,
1007, 809[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were dissolved in deuterated

chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. *H and

13C NMR spectra were recorded on a 500 MHz spectrometer. For *H NMR, a sufficient number

of scans were acquired to obtain a good signal-to-noise ratio. For 33C NMR, a proton-decoupled

sequence was used.
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Mass Spectrometry (MS): Electron ionization (El) mass spectra were obtained using a mass
spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct
insertion probe. The mass-to-charge ratios (m/z) of the molecular ions and major fragments
were recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded using the
potassium bromide (KBr) pellet method. A small amount of the solid sample was ground with
dry KBr and pressed into a thin, transparent disk. The spectra were recorded over a range of
4000-400 cm~1.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and structure confirmation of an organic
compound like 1-Bromo-3,5-diphenylbenzene is illustrated in the following diagram. This
process begins with sample preparation and proceeds through data acquisition, spectral
interpretation, and final structure elucidation by integrating the information from multiple
spectroscopic techniques.
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Caption: Logical workflow for the spectroscopic analysis and structure confirmation of 1-
Bromo-3,5-diphenylbenzene.

Structure Confirmation of 1-Bromo-3,5-
diphenylbenzene

The combined spectroscopic data provides definitive evidence for the structure of 1-Bromo-
3,5-diphenylbenzene.

e 1H NMR: The proton NMR spectrum displays a characteristic pattern for a 1,3,5-trisubstituted
benzene ring with two identical phenyl substituents. The triplet at 7.75 ppm corresponds to
the proton at the C4 position, coupled to the two equivalent protons at C2 and C6. The
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doublet at 7.65 ppm represents these C2 and C6 protons. The multiplets between 7.38 and
7.60 ppm are attributed to the protons of the two phenyl rings.

e 13C NMR: The carbon NMR spectrum shows the expected number of signals for the unique
carbon atoms in the molecule, consistent with its symmetrical structure. The signal at 122.9
ppm is characteristic of a carbon atom attached to a bromine atom.

e Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M*) at m/z 308 and
310 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a
compound containing one bromine atom. The fragmentation pattern further supports the
proposed structure.

o FT-IR Spectroscopy: The FT-IR spectrum shows absorption bands typical for aromatic C-H
stretching (around 3058 cm~1) and aromatic C=C stretching vibrations (1595-1445 cm~1).
The strong absorptions in the fingerprint region (880-695 cm~1) are indicative of the
substitution pattern on the benzene rings.

By comparing these spectral features with those of 3,5-Dibromobiphenyl and 1,3,5-Tris(4-
bromophenyl)benzene, the unique structural attributes of 1-Bromo-3,5-diphenylbenzene can
be unequivocally established. This systematic and comparative approach to spectroscopic
analysis is indispensable for ensuring the structural integrity of compounds in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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